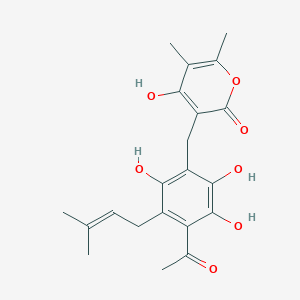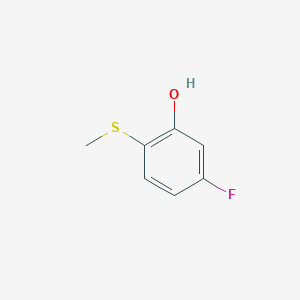
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride
Vue d'ensemble
Description
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1803587-60-1 . It has a molecular weight of 241.6 and its IUPAC name is 2,2,2-trifluoroethyl nicotinate hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is 1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Metalation and Functionalization
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride demonstrates unique reactivity in metalation and subsequent functionalization processes. Trifluoromethyl-substituted pyridines, such as this compound, can be selectively metalated and carboxylated at specific positions under varying conditions, showing potential in organic synthesis (Schlosser & Marull, 2003).
Synthesis of Carboxylic Acids
This compound is involved in the streamlined preparation of carboxylic acids. It serves as a precursor in the synthesis of various isomeric halopyridinecarboxylic acids, highlighting its utility in organic chemistry (Cottet & Schlosser, 2004).
Aminopyrrole Synthesis
It's also used as a building block in synthesizing trifluoromethyl-substituted aminopyrroles. This showcases its application in the development of novel organic compounds (Khlebnikov et al., 2018).
Alkoxycarbonylation
The compound plays a role in palladium-catalyzed alkoxycarbonylation reactions. It can undergo mono- or dicarbonylation, producing various alkyl carboxylates, which are important in pharmaceutical and agrochemical industries (Crettaz, Waser, & Bessard, 2001).
Crystal Structure Analysis
In crystallography, the structure of similar trifluoromethyl pyridine carboxylic acids has been analyzed to understand hydrogen-bonding networks, aiding in the design of better pharmaceuticals and materials (Ye & Tanski, 2020).
Extraction Studies
Extraction studies involving pyridine carboxylic acids, related to 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, are significant in optimizing production processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Safety And Hazards
The compound has been classified under GHS07 and has a signal word of warning . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJNJNDQLFUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



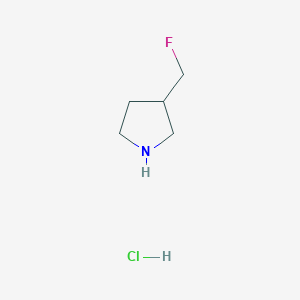


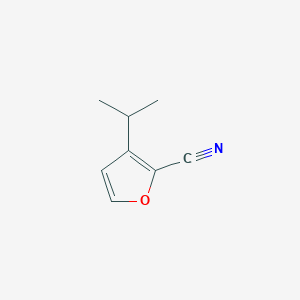
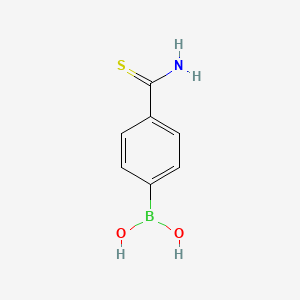
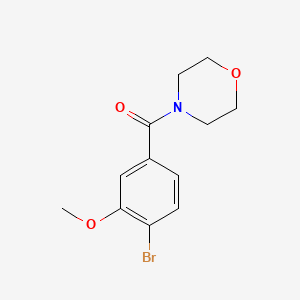

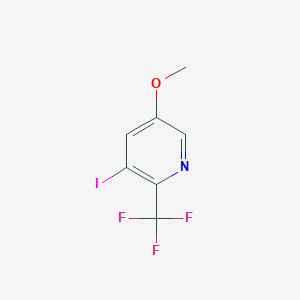
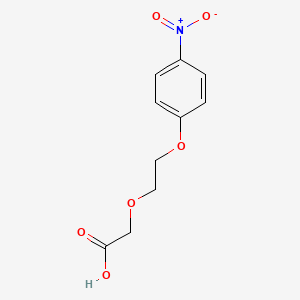
![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1447631.png)


